2-Deoxy-2-trifluoroacetamido-D-glucose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

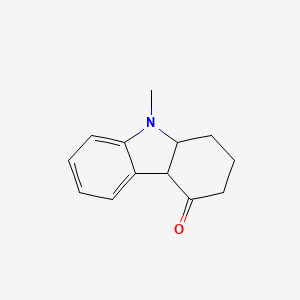

2-Deoxy-2-trifluoroacetamido-D-glucose (2-DTFAG) is a small molecule that has been used in a variety of biomedical research applications. It is an analog of glucose, meaning that it has a similar structure to glucose, but with a few modifications. 2-DTFAG has been used to study the metabolic pathways of glucose, as well as its effects on cell signaling and other cellular processes. Additionally, it has been used to study the effects of drugs on cells, and to study the effects of metabolic enzymes on glucose metabolism.

Scientific Research Applications

Cancer Research

The application of 2-deoxy-2-trifluoroacetamido-D-glucose is especially useful in tumor imaging . The technique, in combination with computed tomography (CT) scanning, is used for evaluating glucose metabolism in cancer cells . This is because cancer cells often have higher rates of glucose metabolism compared to normal cells, making this compound a valuable tool in cancer research .

Cardiac Research

This compound is also used in cardiac research . By evaluating glucose metabolism in the heart, researchers can gain insights into heart function and disease .

Neurological Research

In the field of neurology, 2-deoxy-2-trifluoroacetamido-D-glucose is used to study brain function . It helps in understanding the glucose metabolism in the brain, which is crucial for understanding various neurological conditions .

Plant Imaging

Interestingly, this compound has also found applications in plant imaging . It has been used to monitor radiotracer translocation, analyze solute transport, root uptake, photoassimilate tracing, carbon allocation, and glycoside biosynthesis .

Chemotherapy

In the field of chemotherapy, 2-deoxy-d-glucose coated Fe3O4 nanoparticles have been synthesized for the targeted delivery of the Pt (iv) prodrug of cisplatin . This represents a novel approach in chemotherapy .

Nuclear Medicine

In nuclear medicine, the compound is used to map glucose consumption . This has profoundly modified the daily activity of most nuclear medicine services .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Deoxy-2-trifluoroacetamido-D-glucose involves the conversion of D-glucose to the desired product through a series of chemical reactions.", "Starting Materials": [ "D-glucose", "Trifluoroacetic anhydride", "Ammonium hydroxide", "Acetone", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Acetic anhydride", "Pyridine", "Chloroacetyl chloride", "Triethylamine" ], "Reaction": [ "D-glucose is reacted with trifluoroacetic anhydride in the presence of ammonium hydroxide to form 2,3,4,6-tetra-O-acetyl-1-trifluoroacetylamino-D-glucose.", "The above product is then treated with hydrochloric acid and acetone to remove the acetyl groups and form 2,3,4,6-tetra-O-trifluoroacetylamino-D-glucose.", "Sodium borohydride is added to the above product in methanol to reduce the trifluoroacetyl groups to form 2,3,4,6-tetra-O-acetyl-1-amino-D-glucose.", "Acetic anhydride and pyridine are then added to the above product to selectively acetylate the hydroxyl groups at positions 2, 3, and 4, forming 2,3,4-tri-O-acetyl-1-amino-D-glucose.", "Finally, chloroacetyl chloride and triethylamine are added to the above product to introduce the trifluoroacetyl group at the 2-position, forming 2-Deoxy-2-trifluoroacetamido-D-glucose." ] } | |

CAS RN |

36875-26-0 |

Product Name |

2-Deoxy-2-trifluoroacetamido-D-glucose |

Molecular Formula |

C₈H₁₂F₃NO₆ |

Molecular Weight |

275.18 |

synonyms |

N-Trifluoroacetyl-D-Glucosamine |

Origin of Product |

United States |

Q & A

Q1: What is the main application of 2-deoxy-2-trifluoroacetamido-D-glucose highlighted in the research?

A1: The research focuses on utilizing 2-deoxy-2-trifluoroacetamido-D-glucose as a starting material in a one-pot synthesis to create a variety of di-O-cyclohexylidene derivatives. Specifically, the research demonstrates that reacting 2-deoxy-2-trifluoroacetamido-D-glucose with either 1,1-dimethoxycyclohexane or 1,1-dibenzyloxycyclohexane in the presence of p-toluenesulfonic acid leads to the formation of the corresponding 1,1-dimethyl or 1,1-dibenzyl acetals of 2-(acylamino)-3,4:5,6-di-O-cyclohexylidene-2-deoxy-aldehydo-D-glucose. [] These derivatives can be further modified, highlighting the potential of this synthetic route for creating a range of complex carbohydrates. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)

![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)